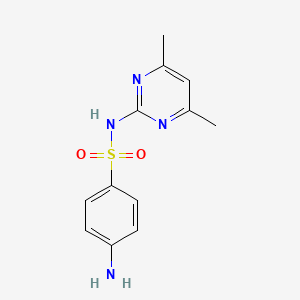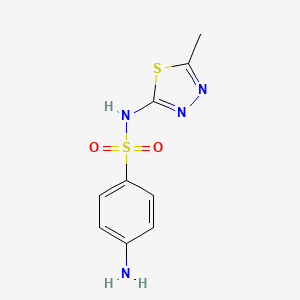
泰乐菌素
描述
Tylvalosin is a macrolide antibiotic used primarily in veterinary medicine. It is known for its effectiveness against bacterial infections, particularly those caused by Mycoplasma species. Tylvalosin is often used in swine and poultry to treat respiratory and enteric infections. The compound is marketed under the brand name Aivlosin and is available in various formulations, including oral powder and granules for drinking water .
科学研究应用
Tylvalosin has a broad spectrum of applications in scientific research, particularly in veterinary medicine. It is used to treat respiratory and enteric bacterial infections in swine and poultry. The compound has shown effectiveness against Mycoplasma hyopneumoniae, Lawsonia intracellularis, and Pasteurella multocida, among others . Research has also focused on its pharmacokinetics and stability in biological fluids, which is crucial for determining appropriate dosages and avoiding residues in animal products .
作用机制
Target of Action
Tylvalosin, a macrolide antibiotic, primarily targets bacteria, including Gram-positive, some Gram-negative organisms, and mycoplasma . It is particularly effective against Mycoplasma hyopneumoniae and Pasteurella multocida , which are common pathogens in swine.
Mode of Action
Tylvalosin works by inhibiting protein synthesis within the bacterial cell . It achieves this by binding to the 50S subunit of the bacterial ribosome , specifically targeting the 23S ribosomal RNA molecule . This interaction blocks the ribosomes, the parts of the cell where proteins are produced, thereby inhibiting the growth of bacteria .
Biochemical Pathways
Tylvalosin’s action affects several biochemical pathways. For instance, it has been found to regulate signal transduction, proteolysis, and oxidation-reduction processes . Additionally, it influences pathways such as protein digestion and absorption, PI3K-Akt signaling, FoxO signaling, and Ferroptosis pathways . These pathways might relate to PRRSV proliferation or host innate immune response .
Pharmacokinetics
It is known that tylvalosin is administered orally, either directly in drinking water or mixed into feed
Result of Action
Tylvalosin has a significant impact at the molecular and cellular levels. It can inhibit PRRSV proliferation in a dose-dependent manner, causing more than 90% proliferation reduction at certain concentrations . It also regulates the expression of several antivirus-related genes, including HMOX1, ATF3, FTH1, FTL, NR4A1, and CDKN1A . The increased expression level of HMOX1, a reported anti-PRRSV gene, has been confirmed .
Action Environment
The action of Tylvalosin can be influenced by various environmental factors. For instance, the in vivo environment is more complex, and characteristics of the drug and host factors can interrupt the anti-viral effect, such as drug absorption, distribution, and metabolism . Furthermore, the effectiveness of Tylvalosin can vary depending on the specific strain of the pathogen and the overall health status of the animal. More research is needed to fully understand how environmental factors influence Tylvalosin’s action, efficacy, and stability.
生化分析
Biochemical Properties
Tylvalosin exerts its antibiotic effect by reversibly binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . It has strong antibacterial activity against Mycoplasma, Spirochetes, most gram-positive bacteria, and some gram-negative bacteria .
Cellular Effects
Tylvalosin can inhibit PRRSV proliferation in a dose-dependent manner, causing more than 90% proliferation reduction at 40 µg/mL . It also reduces the levels of serum IL-8, IL-12, TNFα, and GM-CSF . Furthermore, it can enhance macrophage phagocytic activity, as well as reduce oxidative stress and decrease pro-inflammatory cytokine expression .
Molecular Mechanism
The molecular mechanism of Tylvalosin involves its binding to the 23S rRNA of the 50S ribosomal subunit, which inhibits bacterial protein synthesis . This action is generally considered bacteriostatic .
Temporal Effects in Laboratory Settings
The antimicrobial effectiveness of Tylvalosin against bacteria that cause diseases was investigated in the laboratory . The main clinical studies on the effectiveness of Tylvalosin were carried out on farms in several countries within and outside the EU .
Dosage Effects in Animal Models
In a PRRSV challenge model in pregnant sows, Tylvalosin significantly reduced the levels of serum IL-8, IL-12, TNFα, and GM-CSF . In a dual challenge study in piglet, Tylvalosin reduced serum IL1β, IL-4, IL-6, IL-8, IL-10, IL-12, IL-1α, IL-13, IL-17A, IL-18, GM-CSF, TGFβ1, TNFα, CCL3L1, MIG, PEPCAM-1 (P < 0.001) and increased serum IFNα, IL-1ra and MIP-1b (P < 0.001) .
Metabolic Pathways
As a macrolide antibiotic, it is known to inhibit protein synthesis in bacterial cells by binding to the 23S rRNA of the 50S ribosomal subunit .
Transport and Distribution
It is known that Tylvalosin is administered by mouth and is used for the treatment of bacterial infections in swine .
Subcellular Localization
As a macrolide antibiotic, it is known to bind to the 23S rRNA of the 50S ribosomal subunit in bacterial cells, thereby inhibiting protein synthesis .
准备方法
Tylvalosin can be synthesized through both chemical synthesis and biotransformation. The most common method involves the bioconversion of tylosin using the bacterium Streptomyces thermotolerans. The process includes fermentation, followed by acid and alkali recrystallization to obtain crude tylvalosin. High-purity tylvalosin is then achieved through silica gel column chromatography . Industrial production methods typically involve large-scale fermentation and purification processes to ensure the compound’s high yield and purity.
化学反应分析
Tylvalosin undergoes various chemical reactions, including acetylation and acylation. The compound is the 3-OH acetylated and 4-OH isoamyl acylated derivative of tylosin. Common reagents used in these reactions include acetic anhydride and isoamyl chloride. The major products formed from these reactions are tylvalosin and its intermediates, which are further purified to achieve the final product .
相似化合物的比较
Tylvalosin is similar to other macrolide antibiotics such as tylosin and erythromycin. it has unique modifications, including acetylation and acylation, which enhance its antibacterial activity and stability. Tylvalosin has a broader spectrum of activity against Mycoplasma species compared to tylosin and is more effective in treating certain bacterial infections . Other similar compounds include azithromycin and clarithromycin, which are also macrolides but are primarily used in human medicine.
属性
CAS 编号 |
63409-12-1 |
|---|---|
分子式 |
C53H87NO19 |
分子量 |
1042.3 g/mol |
IUPAC 名称 |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17-,28-22-/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1 |
InChI 键 |
KCJJINQANFZSAM-ADGRHPCQSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
手性 SMILES |
CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)/C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
规范 SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
外观 |
Solid powder |
沸点 |
1005.4±65.0 °C(Predicted) |
Key on ui other cas no. |
63409-12-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aivlosin, Tylvalosin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tylvalosin?
A1: Tylvalosin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. [, , , , ] It binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis. []
Q2: Does Tylvalosin have any effects beyond its antibacterial properties?
A2: Research suggests Tylvalosin may possess anti-inflammatory and pro-resolution properties in addition to its antimicrobial activity. [] Studies in porcine leukocytes show that it can induce apoptosis in neutrophils and macrophages, promote efferocytosis, and modulate the production of inflammatory cytokines and lipid mediators. [] For example, Tylvalosin increased the release of pro-resolving Lipoxin A4 and Resolvin D1 while inhibiting the production of pro-inflammatory Leukotriene B4 in stimulated porcine neutrophils. []
Q3: How does Tylvalosin impact the immune response during PRRSV vaccination?
A3: Studies indicate that administering Tylvalosin to piglets during immunization with an inactivated PRRSV vaccine can improve their immune response. [] This includes attenuating the increase in total white blood cells, inducing an increase in monocyte counts, and attenuating the inflammatory response induced by the vaccine. [] Furthermore, it was observed to increase interferon-gamma (IFN-γ) expression and attenuate the reduction of CD8+ T cells. []
Q4: What is the molecular formula and weight of Tylvalosin?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of Tylvalosin, they consistently refer to it as a macrolide antibiotic derived from tylosin. [, , , ] A search in chemical databases would be needed to retrieve this information.
Q5: Does infection status influence Tylvalosin pharmacokinetics?
A6: Yes, research in chickens suggests that Mycoplasma gallisepticum infection can alter Tylvalosin pharmacokinetics. [] Infected chickens showed decreased serum concentrations, increased elimination rates, and higher bioavailability compared to healthy chickens, highlighting the importance of dose adjustments during active infection. []
Q6: What factors can contribute to variation in Tylvalosin absorption in chickens?
A7: The type of catheter used for oral administration can significantly impact Tylvalosin absorption in chickens. [] Studies using flexible and rigid catheters demonstrated differences in plasma kinetics, highlighting the importance of standardized administration techniques in pharmacokinetic studies. []
Q7: What diseases caused by Mycoplasma species has Tylvalosin been shown to be effective against in swine?
A8: Tylvalosin has demonstrated efficacy in controlling Mycoplasma hyopneumoniae, the causative agent of enzootic pneumonia, in pigs. [, , , ] Additionally, it has been shown to be effective against Mycoplasma hyorhinis infections. []
Q8: Can Tylvalosin be used to control Clostridium infections in poultry?
A9: Studies suggest that low-dose Tylvalosin can effectively control Clostridium colonization in the cecum of broiler chickens, leading to improvements in productive performance such as weight gain and feed conversion rate. []
Q9: Is there evidence of developing resistance to Tylvalosin?
A12: Yes, despite its relatively recent introduction, studies have reported the emergence of reduced susceptibility and resistance to Tylvalosin in Brachyspira hyodysenteriae isolates. [, , , ] This highlights the importance of monitoring antimicrobial resistance patterns and implementing strategies to mitigate resistance development.
Q10: Does Tylvalosin exhibit cross-resistance with other antimicrobial classes?
A13: While Tylvalosin showed good efficacy against M. hyopneumoniae in a study, one isolate displayed high MICs for macrolides, lincomycin, and Tylvalosin, suggesting potential cross-resistance within these classes. [] This highlights the need for further investigation into cross-resistance mechanisms.
Q11: What analytical techniques are used to quantify Tylvalosin in biological samples?
A14: Several analytical methods have been employed for Tylvalosin quantification, including microbiological assays, high-performance liquid chromatography (HPLC), and ultra-high liquid chromatography with ultraviolet detection. [, , , , , ] The choice of method depends on factors such as sensitivity, sample matrix, and available resources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)


![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)






